Cas no 27080-53-1 (7-Methoxy-1H-benzo[d]imidazole)
![7-Methoxy-1H-benzo[d]imidazole structure](https://ja.kuujia.com/scimg/cas/27080-53-1x500.png)
7-Methoxy-1H-benzo[d]imidazole 化学的及び物理的性質
名前と識別子
-
- 1H-BENZIMIDAZOLE, 4-METHOXY-
- 7-Methoxy-1H-benzo[d]imidazole
- 1H-Benzimidazole,7-methoxy-
- 4-METHOXY-1H-BENZIMIDAZOLE
- 7-methoxy-1H-Benzimidazole
- 1H-Benzimidazole,4-methoxy
- 1H-Benzimidazole,7-methoxy
- 4(oder 7)-Methoxy-benzimidazol
- 4-methoxy benzimidazole
- 4-Methoxy-1(3)H-benzimidazol
- 4-methoxy-1(3)H-benzimidazole
- 4-methoxy-1(3)H-benzoimidazole
- 4-methoxy-1H-benzo[d]imidazole
- 4-Methoxy-benzimidazol
- 4-methoxy-1H-1,3-benzodiazole
- 4-Methoxy-1H-benzoimidazole
- 1H-Benzimidazole,4-methoxy-
- AK149731
- SCHEMBL10140
- C74404
- FT-0713371
- A925040
- 27080-53-1
- WLZ3348
- CS-0043995
- CBA08053
- MFCD11973699
- AKOS006347217
- DTXSID10566263
- DS-9179
- EN300-365082
- Z1198182091
- DB-067727
-
- MDL: MFCD11973699
- インチ: 1S/C8H8N2O/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10)
- InChIKey: KEINCPBIVGNTSZ-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C([H])C([H])=C([H])C2=C1N=C([H])N2[H]
計算された属性
- せいみつぶんしりょう: 148.06400
- どういたいしつりょう: 148.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.9
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.244
- ふってん: 390.2°C at 760 mmHg
- フラッシュポイント: 141.7°C
- 屈折率: 1.647
- PSA: 37.91000
- LogP: 1.57150
7-Methoxy-1H-benzo[d]imidazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
7-Methoxy-1H-benzo[d]imidazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-Methoxy-1H-benzo[d]imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB505319-250 mg |
7-Methoxy-1H-benzo[d]imidazole; . |
27080-53-1 | 250MG |
€107.20 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M63680-1g |
7-Methoxy-1H-benzo[d]imidazole |
27080-53-1 | 1g |
¥1118.0 | 2021-09-04 | ||
Alichem | A061000202-5g |
4-Methoxy-1H-benzimidazole |
27080-53-1 | 98% | 5g |
$624.32 | 2023-09-02 | |
Enamine | EN300-365082-0.1g |
4-methoxy-1H-1,3-benzodiazole |
27080-53-1 | 95% | 0.1g |
$65.0 | 2023-07-10 | |
Enamine | EN300-365082-2.5g |
4-methoxy-1H-1,3-benzodiazole |
27080-53-1 | 95% | 2.5g |
$327.0 | 2023-07-10 | |
Chemenu | CM154457-10g |
7-methoxy-1H-benzo[d]imidazole |
27080-53-1 | 95% | 10g |
$832 | 2021-06-09 | |
Aaron | AR00BTBP-250mg |
1H-BENZIMIDAZOLE, 4-METHOXY- |
27080-53-1 | 98% | 250mg |
$13.00 | 2025-01-24 | |
Ambeed | A429834-250mg |
7-Methoxy-1H-benzo[d]imidazole |
27080-53-1 | 98% | 250mg |
$32.0 | 2025-03-18 | |
A2B Chem LLC | AF50121-1g |
7-Methoxy-1h-benzo[d]imidazole |
27080-53-1 | 98% | 1g |
$28.00 | 2024-04-20 | |
Crysdot LLC | CD11155576-10g |
7-Methoxy-1H-benzo[d]imidazole |
27080-53-1 | 95+% | 10g |
$881 | 2024-07-19 |
7-Methoxy-1H-benzo[d]imidazole 関連文献
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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3. Book reviews
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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5. Book reviews
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
7-Methoxy-1H-benzo[d]imidazoleに関する追加情報
7-Methoxy-1H-benzo[d]imidazole: A Comprehensive Overview
The compound with CAS No. 27080-53-1, commonly referred to as 7-Methoxy-1H-benzo[d]imidazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzimidazoles, which are well-known for their diverse biological activities and applications in drug discovery. The benzimidazole core of this molecule provides a rigid structure that can interact with various biological targets, making it a valuable scaffold for medicinal chemists.
The methoxy group at the 7-position of the benzimidazole ring introduces additional electronic and steric effects, which can modulate the compound's properties. Recent studies have highlighted the potential of 7-Methoxy-1H-benzo[d]imidazole as a lead compound in the development of anti-inflammatory and anticancer agents. For instance, researchers have demonstrated that this compound exhibits significant inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 7-Methoxy-1H-benzo[d]imidazole could serve as a template for designing novel anti-inflammatory drugs with improved efficacy and reduced side effects.
In addition to its anti-inflammatory properties, 7-Methoxy-1H-benzo[d]imidazole has also shown promise in anticancer research. Studies have revealed that this compound can induce apoptosis in various cancer cell lines by targeting mitochondrial pathways and modulating key oncogenic signaling cascades. The benzimidazole framework is particularly advantageous in this context, as it allows for the incorporation of additional functional groups that can enhance selectivity and potency against cancer cells.
The synthesis of 7-Methoxy-1H-benzo[d]imidazole typically involves a multi-step process that begins with the preparation of intermediate compounds. One common approach involves the condensation of o-phenylenediamine derivatives with carbonyl compounds, followed by subsequent functionalization to introduce the methoxy group. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste.
From a structural standpoint, 7-Methoxy-1H-benzo[d]imidazole features a fused bicyclic system consisting of a benzene ring and an imidazole ring. The methoxy group at position 7 introduces electron-donating effects, which can influence the molecule's reactivity and solubility. Computational studies have shown that this substitution pattern enhances the compound's ability to form hydrogen bonds with biological targets, further supporting its potential as a drug candidate.
Looking ahead, the continued exploration of 7-Methoxy-1H-benzo[d]imidazole is expected to yield new insights into its therapeutic potential. Ongoing research is focused on optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability, to improve its suitability for clinical applications. Furthermore, efforts are underway to explore the use of this compound in combination therapies, where it could synergize with other drugs to enhance efficacy while minimizing resistance.
In conclusion, 7-Methoxy-1H-benzo[d]imidazole represents a compelling example of how structural modifications within the benzimidazole class can lead to molecules with unique biological activities. With its diverse applications in drug discovery and ongoing advancements in synthesis and optimization, this compound is poised to play an increasingly important role in modern medicine.
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